

Application Notes and Protocols for ING4 Gene Therapy in Mouse Xenograft Models

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These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Inhibitor of Growth 4 (ING4) gene therapy in mouse xenograft models. The information is based on preclinical studies utilizing adenovirus-mediated ING4 delivery (Ad-ING4) for various cancer types.

Introduction

Inhibitor of Growth 4 (ING4) is a tumor suppressor protein that plays a critical role in regulating cell cycle progression, apoptosis, and angiogenesis.[1] Its expression is frequently downregulated in various human cancers.[1][2] Adenovirus-mediated gene therapy to restore ING4 function has emerged as a promising anti-cancer strategy, demonstrating significant tumor growth suppression in preclinical xenograft models.[3][4][5][6][7]

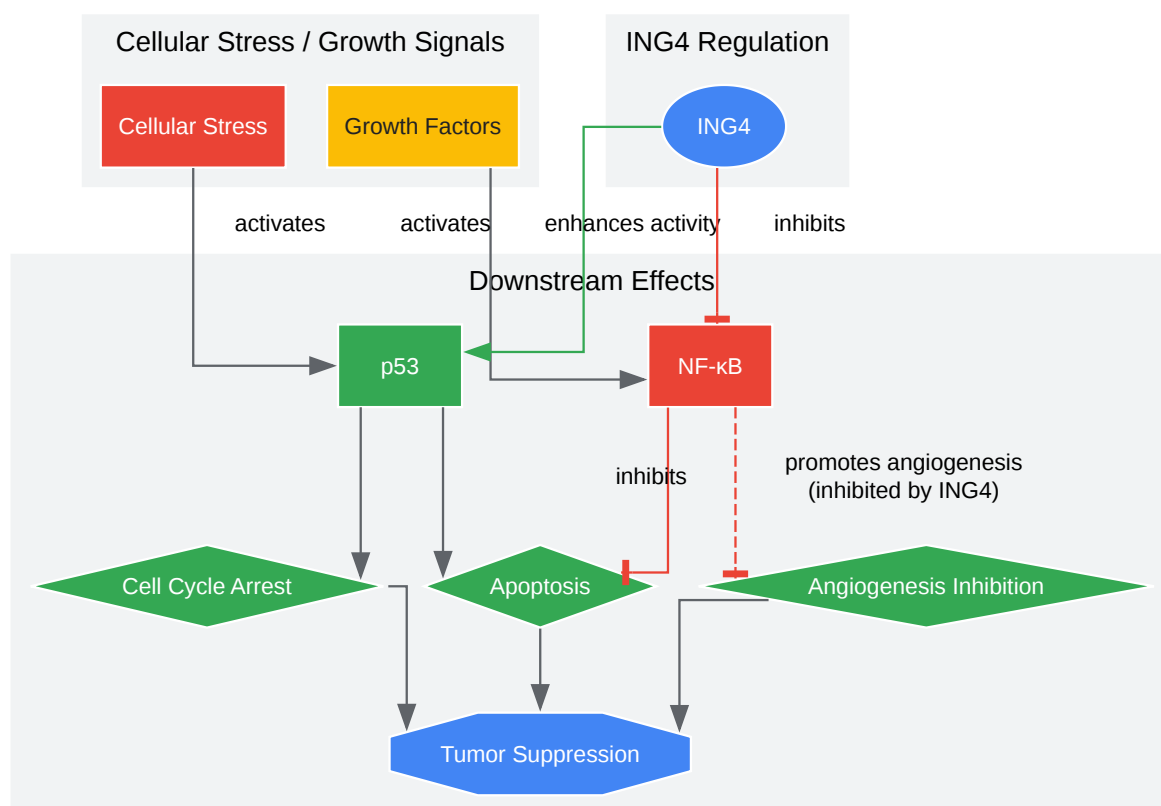
Mechanism of Action

ING4 exerts its tumor-suppressive effects through multiple signaling pathways. It can interact with and enhance the activity of the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[4][8] Additionally, ING4 can inhibit the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[1][9] By modulating these pathways, ING4 can induce cancer

cell death and inhibit the formation of new blood vessels that supply tumors (angiogenesis).[3]
[5]

Signaling Pathway of ING4

The following diagram illustrates the key signaling pathways influenced by ING4.



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Caption: ING4 Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data from various preclinical studies on Ad-ING4 treatment in mouse xenograft models.

Table 1: Effect of Ad-ING4 on Tumor Volume in Mouse Xenograft Models

Cancer Type	Cell Line	Treatment Groups	Mean Tumor Volume (mm ³) ± SD	Reference
Osteosarcoma	MG-63	Ad-ING4	250 ± 50	[3]
Control (Ad-GFP)	900 ± 100	[3]		
Colorectal Cancer	SW1116	Ad-ING4	300 ± 60	[4]
Control (Ad-GFP)	1200 ± 150	[4]		
Hepatocellular Carcinoma	SMMC-7721	Ad-ING4 + Cisplatin	150 ± 40	[5]
Cisplatin	450 ± 70	[5]		
Ad-ING4	500 ± 80	[5]		
Control (PBS)	1300 ± 200	[5]		
Lung Carcinoma	A549	Ad-ING4	400 ± 75	[6]
Control (Ad-vector)	1100 ± 120	[6]		

Table 2: Effect of Ad-ING4 on Tumor Weight in Mouse Xenograft Models

Cancer Type	Cell Line	Treatment Groups	Mean Tumor Weight (g) ± SD	Reference
Osteosarcoma	MG-63	Ad-ING4	0.3 ± 0.08	[3]
Control (Ad-GFP)	1.1 ± 0.2	[3]		
Colorectal Cancer	SW1116	Ad-ING4	0.4 ± 0.1	[4]
Control (Ad-GFP)	1.5 ± 0.3	[4]		
Hepatocellular Carcinoma	SMMC-7721	Ad-ING4 + Cisplatin	0.2 ± 0.05	[5]
Cisplatin	0.6 ± 0.1	[5]		
Ad-ING4	0.7 ± 0.12	[5]		
Control (PBS)	1.6 ± 0.4	[5]		
Gastric Carcinoma	SGC7901/CDDP	Ad-ING4	0.5 ± 0.15	[7]
Control (Ad-vector)	1.4 ± 0.25	[7]		

Experimental Protocols

This section provides a detailed protocol for a typical in vivo study evaluating Ad-ING4 in a mouse xenograft model.

Protocol: Evaluation of Adenovirus-Mediated ING4 Gene Therapy in a Subcutaneous Mouse Xenograft Model

1. Cell Culture and Adenovirus Preparation 1.1. Culture the desired human cancer cell line (e.g., MG-63, SW1116, A549) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. 1.2.

Prepare recombinant adenovirus expressing ING4 (Ad-ING4) and a control adenovirus (e.g., expressing green fluorescent protein, Ad-GFP, or an empty vector). 1.3. Amplify and purify the adenoviruses using standard techniques. Determine the viral titer (viral particles/mL).

2. Animal Model 2.1. Use 4-6 week old female athymic nude mice. 2.2. Acclimatize the mice for at least one week before the experiment. 2.3. Maintain the mice in a specific pathogen-free environment.

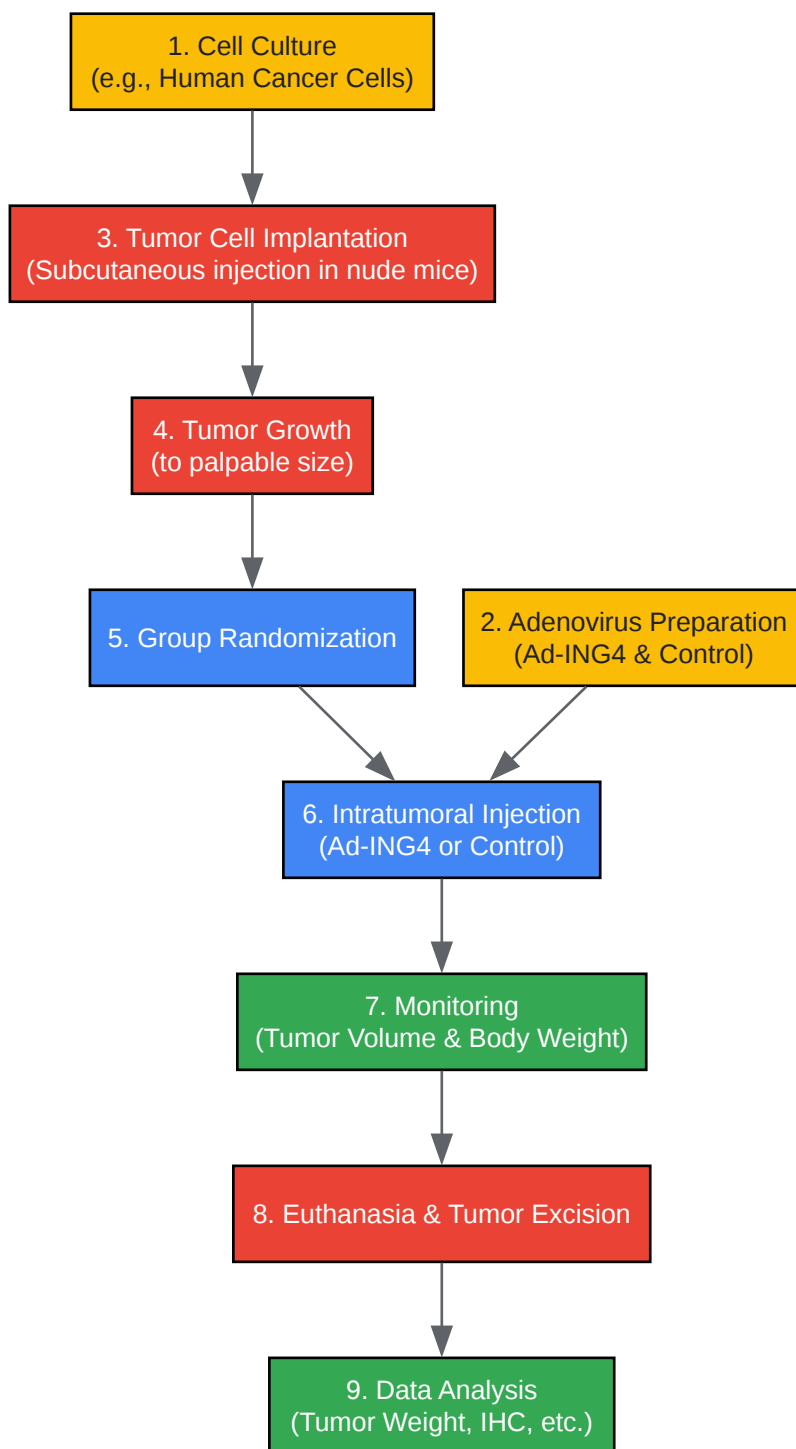
3. Tumor Cell Implantation 3.1. Harvest cancer cells during the logarithmic growth phase. 3.2. Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium. 3.3. Subcutaneously inject 1×10^6 to 5×10^6 cells in a volume of 100-200 μL into the right flank of each mouse.

4. Treatment Administration 4.1. When the tumors reach a palpable size (e.g., 50-100 mm^3), randomly assign the mice to treatment and control groups ($n=5-10$ mice per group). 4.2. Administer Ad-ING4 or the control adenovirus via intratumoral injection. A typical dose is 1×10^9 to 1×10^{10} viral particles in a volume of 50-100 μL . 4.3. Injections can be performed as a single dose or repeated every few days for a specified period (e.g., once every 2 days for 10 days).

5. Monitoring and Data Collection 5.1. Measure the tumor volume every 2-3 days using calipers. Calculate the volume using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$. 5.2. Monitor the body weight of the mice to assess treatment toxicity. 5.3. At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice. 5.4. Excise the tumors and measure their final weight. 5.5. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., for ING4 expression, apoptosis markers like cleaved caspase-3, or angiogenesis markers like CD34) or snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).

Experimental Workflow

The following diagram outlines the experimental workflow for an in vivo mouse xenograft study of Ad-ING4.



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Caption: Mouse Xenograft Experimental Workflow.

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